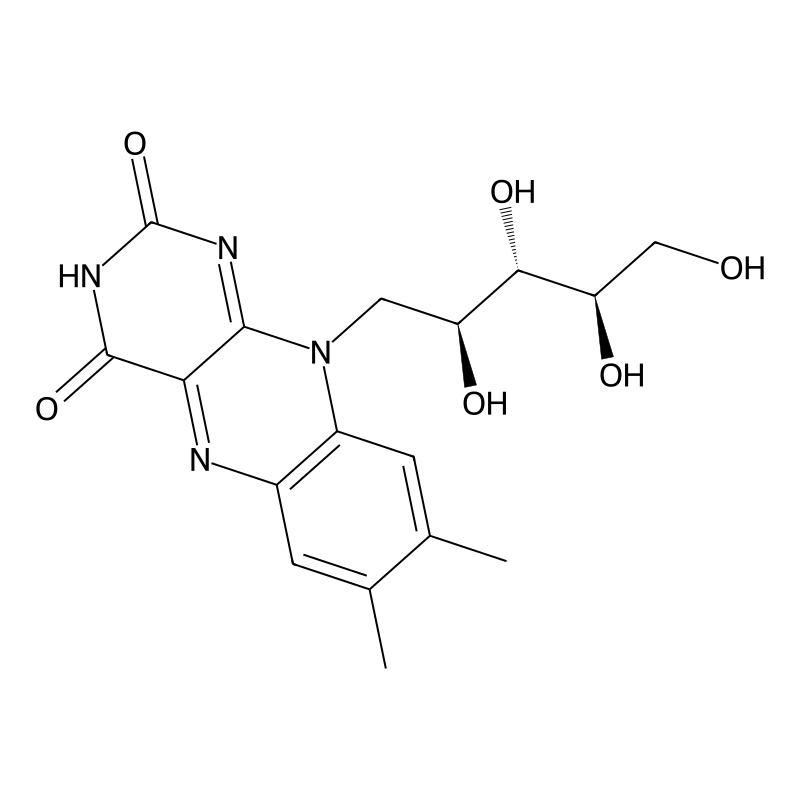

riboflavin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in sodium chloride solutions; 0.0045 g/100 mL of absolute ethanol at 27.5 °C; slightly sol in cyclohexanol, amyl acetate and benzyl alcohol, phenol; insoluble in ether, chloroform, acetone, benzene; very soluble in dilute alkalies (with decomposition)

SOLUBILITY IN WATER AT 25 °C: 10-13 MG/100 ML

Slightly soluble in alcohols; insoluble in lipid solvents

Insoluble in ethyl ether, acetone, chloroform; slightly soluble in ethanol

In water, of 0.1 g/L at 20 °C; 0.071 g/L and 0.085 g/L at 25 °C

Solubility in water, g/100ml at 25 °C: 0.01

Canonical SMILES

Riboflavin, also known as vitamin B2, is a water-soluble vitamin that plays a crucial role in various biological processes. It is a precursor to the coenzymes flavin mononucleotide and flavin adenine dinucleotide, which are essential for numerous enzymatic reactions involved in energy production and metabolism in living organisms. Riboflavin is vital for cellular respiration and is found in various food sources, including dairy products, eggs, green leafy vegetables, and fortified cereals. Its deficiency can lead to conditions such as ariboflavinosis, characterized by sore throat, redness and swelling of the lining of the mouth and throat, cracks or sores on the outsides of the lips (cheilosis), and at the corners of the mouth (angular stomatitis) .

Riboflavin is critical for several biological functions:

- Energy Metabolism: It plays a pivotal role in the metabolism of carbohydrates, fats, and proteins by serving as a cofactor for various enzymes involved in oxidative phosphorylation.

- Antioxidant Properties: Riboflavin contributes to cellular antioxidant defense mechanisms by participating in the reduction of oxidized glutathione.

- Cellular Growth and Development: It is essential for normal growth and development, particularly during pregnancy and infancy .

Riboflavin has a wide range of applications:

- Nutritional Supplements: It is commonly used as a dietary supplement for both humans and animals due to its essential role in metabolism.

- Food Industry: Riboflavin is added to food products as a colorant (E101) and nutritional enhancer.

- Pharmaceuticals: It is used in various formulations aimed at treating vitamin B2 deficiencies and related health issues .

Studies on riboflavin interactions indicate its involvement with various compounds:

- Interactions with Other Vitamins: Riboflavin interacts synergistically with other B vitamins, enhancing their absorption and efficacy.

- Metal Ions: Research shows that riboflavin can chelate metal ions, which may influence its bioavailability and effectiveness in biological systems .

Similar Compounds: Comparison with Other Compounds

Riboflavin shares similarities with several other compounds that are part of the vitamin B complex or related to flavonoids. Here are some similar compounds:

| Compound Name | Role/Function | Unique Features |

|---|---|---|

| Flavin Mononucleotide | Coenzyme in redox reactions | Directly derived from riboflavin |

| Flavin Adenine Dinucleotide | Essential cofactor for metabolic enzymes | Formed from flavin mononucleotide |

| Niacin (Vitamin B3) | Involved in energy metabolism | Different structure but similar coenzyme roles |

| Pyridoxine (Vitamin B6) | Important for amino acid metabolism | Plays distinct roles compared to riboflavin |

| Thiamine (Vitamin B1) | Crucial for carbohydrate metabolism | Unique structure; not directly related to riboflavin |

Riboflavin's uniqueness lies in its specific role as a precursor to flavin coenzymes, which are integral to numerous biochemical pathways that are not shared by other B vitamins .

Physical Description

Color/Form

Orange to yellow crystals or needles

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Odor

Decomposition

280 °C

Melting Point

MP: Decomposes at 278-282 °C (darkens at about 240 °C)

Therapeutic Uses

Riboflavin may be useful in treating microcytic anemia that occurs in patients with a familial metabolic disease associated with splenomegaly and glutathione reductase deficiency.

Although riboflavin has not been shown by well-controlled trials to have any therapeutic value, the drug also has been used for the management of acne, congenital methemoglobinemia, muscle cramps, and burning feet syndrome.

People undergoing hemodialysis or peritioneal dialysis and those with severe malabsorption are likely to require extra riboflavin. Women who are carrying more than one fetus or breastfeeding more than one infant are also likely to require more riboflavin. It is possible that individuals who are ordinarily extremely physically active may also have increased needs for riboflavin.

For more Therapeutic Uses (Complete) data for Riboflavin (11 total), please visit the HSDB record page.

Mechanism of Action

Riboflavin functions as the coenzyme for flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), which primarily influence hydrogen transport in oxidative enzyme systems (eg, cytochrome C reductase, succinic dehydrogenase, xanthine oxidase).

Two active forms of riboflavin exist ... coenzyme flavin mononucleotide (FMN) and coenzyme flavin adenine dinucleotide (FAD). They are formed by reaction of riboflavin with 1 and 2 molecules of ATP as follow: riboflavin + ATP = riboflavin-P (FMN) + ADP; FMN + ATP = riboflavin-ADP (FAD) + PP.

Riboflavin is a water-soluble, yellow, fluorescent compound. The primary form of the vitamin is as an integral component of the coenzymes flavin mononucleotide (FMN) and flavin-adenine dinucleotide (FAD). It is in these bound coenzyme forms that riboflavin functions as a catalyst for redox reactions in numerous metabolic pathways and in energy production. ... The redox reactions in which flavocoenzymes participate include flavoprotein-catalyzed dehydrogenations that are both pyridine nucleotide (niacin) dependent and independent, reactions with sulfur-containing compounds, hydroxylations, oxidative decarboxylations (involving thiamin as its pyrophosphate), dioxygenations, and reduction of oxygen to hydrogen peroxide. There are obligatory roles of flavocoenzymes in the formation of some vitamins and their coenzymes. For example, the biosynthesis of two niacin-containing coenzymes from tryptophan occurs via FAD-dependent kynurenine hydroxylase, an FMN-dependent oxidase catalyzes the conversion of the 5'-phosphates of vitamin B6 to coenzymic pyridoxal 5'-phosphate, and an FAD-dependent dehydrogenase reduces 5,10-methylene-tetrahydrofolate to the 5'-methyl product that interfaces with the B12-dependent formation of methionine from homocysteine and thus with sulfur amino acid metabolism.

For more Mechanism of Action (Complete) data for Riboflavin (7 total), please visit the HSDB record page.

Absorption Distribution and Excretion

Primary absorption of riboflavin occurs in the small intestine via a rapid, saturable transport system. A small amount is absorbed in the large intestine. The rate of absorption is proportional to intake, and it increases when riboflavin is ingested along with other foods and in the presence of bile salts. At low intake levels, most absorption of riboflavin occurs via an active or facilitated transport system. At higher levels of intake, riboflavin can be absorbed by passive diffusion.

In the plasma, a large portion of riboflavin associates with other proteins, mainly immunoglobulins, for transport. Pregnancy increases the level of carrier proteins available for riboflavin, which results in a higher rate of riboflavin uptake at the maternal surface of the placenta.

In the stomach, gastric acidification releases most of the coenzyme forms of riboflavin (flavin-adenine dinucleotide (FAD) and flavin mononucleotide (FMN)) from the protein. The noncovalently bound coenzymes are then hydrolyzed to riboflavin by nonspecific pyrophosphatases and phosphatases in the upper gut. Primary absorption of riboflavin occurs in the proximal small intestine via a rapid, saturable transport system. The rate of absorption is proportional to intake, and it increases when riboflavin is ingested along with other foods and in the presence of bile salts. A small amount of riboflavin circulates via the enterohepatic system. At low intake levels most absorption of riboflavin is via an active or facilitated transport system.

For more Absorption, Distribution and Excretion (Complete) data for Riboflavin (16 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolism of riboflavin is a tightly controlled process that depends on the riboflavin status of the individual. Riboflavin is converted to coenzymes within the cellular cytoplasm of most tissues but mainly in the small intestine, liver, heart, and kidney. The metabolism of riboflavin begins with the adenosine triphosphate (ATP)-dependent phosphorylation of the vitamin to flavin mononucleotide (FMN). Flavokinase, the catalyst for this conversion, is under hormonal control. FMN can then be complexed with specific apoenzymes to form a variety of flavoproteins; however, most is converted to flavin-adenine dinucleotide (FAD) by FAD synthetase. As a result, FAD is the predominant flavocoenzyme in body tissues. Production of FAD is controlled by product inhibition such that an excess of FAD inhibits its further production.

The biosynthesis of one riboflavin molecule requires one molecule of GTP and two molecules of ribulose 5-phosphate as substrates. GTP is hydrolytically opened, converted into 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione by a sequence of deamination, side chain reduction and dephosphorylation. Condensation with 3,4-dihydroxy-2-butanone 4-phosphate obtained from ribulose 5-phosphate leads to 6,7-dimethyl-8-ribityllumazine. The final step in the biosynthesis of the vitamin involves the dismutation of 6,7-dimethyl-8-ribityllumazine catalyzed by riboflavin synthase. The mechanistically unusual reaction involves the transfer of a four-carbon fragment between two identical substrate molecules. The second product, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, is recycled in the biosynthetic pathway by 6,7-dimethyl-8-ribityllumazine synthase. This article will review structures and reaction mechanisms of riboflavin synthases and related proteins up to 2007 and 122 references are cited.

Wikipedia

1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxobenzo[g]pteridin-10(2H)-yl)pentitol

Drug Warnings

No short-term side effects /were observed/ in 49 patients treated with 400 mg/day of riboflavin taken with meals for at least 3 months. One patient receiving riboflavin and aspirin withdrew from the study because of gastric upset. This isolated finding may be an anomaly because no side effects were reported in other patients.

Maternal Medication usually Compatible with Breast-Feeding: Riboflavin: Reported Sign or Symptom in Infant or Effect on Lactation: None. /from Table 6/

Infants treated for hyperbilirubinemia may also be sensitive to excess riboflavin.

For more Drug Warnings (Complete) data for Riboflavin (6 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Cosmetics -> Cosmetic colorant; Hair dyeing; Skin conditioning

Methods of Manufacturing

Riboflavin can be produced microbiologically. At present, the microorganisms Bacillus subtilis, the ascomycetes Eremothecium ashbyii, Ashbya gossypii, and the yeasts Candida flareri and Saccharomyces cerevisiae are used. The nutrient media employed are molasses or plant oils as carbon source, inorganic salts, amino acids, animal or plant peptones and proteins, as well as vitamin additives. In a sterile aerobic submerged process, yields much higher than 10 grams of riboflavin per liter of culture broth are obtained in a few days with good aeration and stirring at temperatures below 30 °C. After separation of the biomass, evaporation and drying of the concentrate, an enriched product with a vitamin B2 content of up to 80% is obtained. The majority of the riboflavin produced by fermentation is used in animal feeds.

Condensation of d-ribose with 3,4-xylidine resulting in N-d -ribityl-3,4-xylidine, which is either coupled with a diazonium salt followed by reduction and reaction with alloxan, or reacted with barbituric acid; fermentation of carbohydrate materials by bacteria, yeast, or fungi

General Manufacturing Information

The rumen microbial flora are a rich source of vitamins to the ruminant, and that the fecal bacterial flora are a major vitamin source for coprophagic rodents. There is also good evidence that the gut bacterial flora are a significant source of a range of vitamins to the human. In this paper evidence is presented that gut bacteria are a significant source of a range of vitamins, particularly those of the B group and vitamin K.

Recommended daily dietary allowance of Food and Nutrition Board ... is 0.4 to 0.6 mg for infants, 0.8 to 1.2 mg for children up to 10 yr, 1.2 to 2.8 mg for adolescents and adults, and slightly higher for women during pregnancy and lactation.

Minimal requirement for riboflavin to prevent clinical signs of deficiency appears to be less than 0.35 mg/1000 kcal.

... Widely distributed in nature, in ... plants and animals as an essential constituent of all living cells, and is therefore widely distributed in small amounts in foods.

Commercial ... distiller's residues (indirectly from dextrose, lactose, yeast, and whey)

Analytic Laboratory Methods

Method: AOAC 940.33; Procedure: turbidimetric and titrimetric methods; Analyte: riboflavin; Matrix: vitamin preparations; Detection Limit: not provided.

Method: AOAC 960.46; Procedure: titrimetric and turbidimetric microbiological method; Analyte: riboflavin; Matrix: foods; Detection Limit: not provided.

Method: AOAC 985.31; Procedure: fluorometric method; Analyte: riboflavin; Matrix: infant formula/ready-to-feed milk-based infant formula; Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for Riboflavin (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

Erythrocyte flavin has been used as an indicator of the cellular concentration of the vitamin in its coenzyme forms because these coenzymes comprise over 90 percent of flavin. Because of the instability of the predominant flavin-adenine dinucleotide (FAD), which is rapidly hydrolyzed enzymatically when cells rupture, erythrocyte flavins are deliberately hydrolyzed and measured either microbiologically or fluorometrically as riboflavin. Values greater than 400 nmol/L (15 ug/100 mL) of cells are considered adequate (based on other observations and measurements) and values below 270 nmol/L (10 ug/100 mL) reflect deficiency. Because the margin of difference between adequacy and inadequacy is rather small, there is some concern about the sensitivity and interpretation of results. After mild hydrolysis to convert FAD to the more stable flavin mononucleotide (FMN), high-performance liquid chromatography (HPLC) separation leads to a more exact determination of FMN plus traces of riboflavin. This is a useful indicator that reflects the functional, cellularly trapped forms of riboflavin.

Storage Conditions

Interactions

The rate and extent of absorption of riboflavin are reportedly affected by propantheline bromide. Prior administration of propantheline bromide delayed the rate of absorption of riboflavin but increased the total amount absorbed, presumably by increasing the residence time of riboflavin at GI absorption sites.

Alcohol impairs intestinal absorption of riboflavin.

Concurrent use /with probenecid/ decreases gastrointestinal absorption of riboflavin; requirements for riboflavin may be increased in patients receiving probenecid.

For more Interactions (Complete) data for Riboflavin (7 total), please visit the HSDB record page.

Stability Shelf Life

Solutions undergo decomp under the influence of visible or ultraviolet light

In neutral solution it is relatively heat stable if protected from light

Stable in acid solution and in the presence of oxidizing agents, but very sensitive to alkali and light

For more Stability/Shelf Life (Complete) data for Riboflavin (6 total), please visit the HSDB record page.